Potassium phthalimide-15N

Vue d'ensemble

Description

Potassium phthalimide-15N is a versatile potassium salt with a 15N content of 98 atom %. It is a crucial compound used in various applications in the industry. Whether you’re in the pharmaceutical, chemical, or manufacturing sector, Phthalimide-15N offers exceptional properties that make it an ideal choice for numerous processes .

Synthesis Analysis

Potassium phthalimide can be synthesized using a total synthesis of polyamines developed using potassium phthalimide as a sole nitrogen source . A method involving the alkylation of monobenzyloxycarbonyl putrescine with N-(3-bromopropyl)-phthalimide has been used . Another method involves a stepwise alkylation of benzylamine with N-(3-bromopropyl)-phthalimide and N-(4-bromobutyl) phthalimide in the presence of KF-Celite .Molecular Structure Analysis

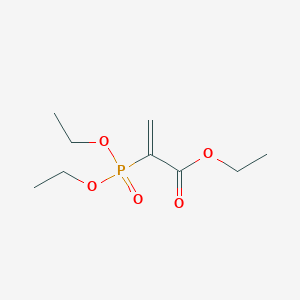

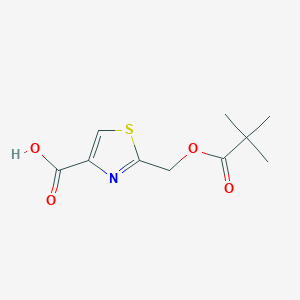

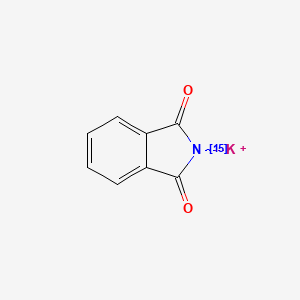

The molecular formula of Potassium phthalimide-15N is C8H4KNO2 . The molecular weight is 186.21 g/mol . The InChI is 1S/C8H5NO2.K/c10-7-5-3-1-2-4-6 (5)8 (11)9-7;/h1-4H, (H,9,10,11);/q;+1/p-1/i9+1 .Chemical Reactions Analysis

Potassium phthalimide is used in the Gabriel synthesis of amines . It is also used in the synthesis of polyamines . The nitrogen of the phthalimide is deprotonated to create potassium phthalimide .Physical And Chemical Properties Analysis

Potassium phthalimide-15N is a light yellow solid . It is soluble in water . The molecular weight is 186.21 g/mol .Applications De Recherche Scientifique

Synthetic Intermediates

Potassium phthalimide-15N is used as a synthetic intermediate . Synthetic intermediates are compounds that are used in the process of synthesizing other compounds. They play a crucial role in the production of a wide range of chemicals, including pharmaceuticals and polymers.

Organocatalyst in Chemical Synthesis

Potassium phthalimide-15N serves as an efficient and simple organocatalyst for the one-pot synthesis of dihydropyrano [3,2-c]chromenes in aqueous media . This procedure is easily performed, providing a straightforward route for the synthesis of diverse dihydropyrano [3,2-c]chromene compounds .

Green Chemistry

The use of Potassium phthalimide-15N in the synthesis of dihydropyrano [3,2-c]chromenes highlights its role in green chemistry . The reaction is carried out in aqueous media, which is environmentally friendly and avoids the use of hazardous organic solvents .

Multicomponent Processes (MCPs)

Potassium phthalimide-15N is used in multicomponent processes (MCPs), which are highly valuable tools for the expedient creation of numerous chemical compounds . MCPs are favored due to their high efficacy, mild conditions, simplistic completing, environmental friendliness, and minimal reaction times .

Synthesis of Biologically Active Compounds

The heterocyclic scaffold comprising chromene moiety, which can be synthesized using Potassium phthalimide-15N, is present in compounds possessing a variety of biologically activities . These include spasmolytic, diuretic, anticoagulant, antianaphylactic, antimicrobial, antifungal, antibacterial, antioxidant, antileishmanial, antitumor, local anesthetic, antihistaminic, antiallergenic, and treatment of Alzheimer’s disease and schizophrenia .

Industrial Applications

Chromene derivatives, which can be synthesized using Potassium phthalimide-15N, are widely employed as pigments, cosmetics, and laser dyes . This highlights the industrial significance of Potassium phthalimide-15N.

Mécanisme D'action

Target of Action

Potassium Phthalimide-15N is a chemical compound used in various applications, including organic synthesis reactions .

Mode of Action

It is known to be used as a catalyst in organic synthesis reactions , suggesting it may interact with other compounds to speed up chemical reactions.

Biochemical Pathways

As a catalyst in organic synthesis reactions, it likely interacts with various biochemical pathways depending on the specific reaction it is involved in .

Result of Action

As a catalyst, it likely facilitates chemical reactions without undergoing permanent changes itself .

Action Environment

Potassium Phthalimide-15N is a solid that is soluble in water but insoluble in ethanol and acetone . It is stable under normal conditions . The compound can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, avoiding skin contact or inhalation . Its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

Propriétés

IUPAC Name |

potassium;isoindol-2-ide-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRHIOVKTDQVFC-DLBIPZKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456153 | |

| Record name | Potassium phthalimide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium phthalimide-15N | |

CAS RN |

53510-88-6 | |

| Record name | Potassium phthalimide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.